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Compound of Interest

Compound Name: (Rac)-Tivantinib

Cat. No.: B567748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of (Rac)-
Tivantinib (ARQ 197), a small molecule inhibitor investigated for its anti-cancer properties.

This document details the compound's mechanism of action, in vitro and in vivo efficacy,

pharmacokinetic profile, and preclinical safety data. All quantitative data is summarized in

structured tables, and key experimental protocols are described. Visual diagrams generated

using Graphviz are provided to illustrate signaling pathways and experimental workflows.

Mechanism of Action
Initially developed as a selective, non-ATP-competitive inhibitor of the MET receptor tyrosine

kinase, subsequent research has revealed a dual mechanism of action for Tivantinib.[1][2][3] It

exerts its anti-tumor effects through both MET inhibition and disruption of microtubule

polymerization.

1.1. MET Inhibition: Tivantinib was designed to selectively bind to the inactive,

dephosphorylated conformation of the MET kinase.[4] This allosteric inhibition prevents MET

autophosphorylation and subsequent activation of downstream signaling pathways crucial for

cancer cell proliferation, survival, migration, and invasion.[1]

1.2. Microtubule Disruption: Independent of its effects on MET, Tivantinib has been shown to

inhibit tubulin polymerization, leading to a G2/M cell cycle arrest and induction of apoptosis.[2]

[5] This activity is similar to that of other microtubule-targeting agents like vinca alkaloids.
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Below is a diagram illustrating the dual mechanism of action of Tivantinib.
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Caption: Dual mechanism of action of Tivantinib.

In Vitro Studies
A range of in vitro assays have been conducted to characterize the activity of Tivantinib against

various cancer cell lines.

2.1. In Vitro Efficacy Data

The inhibitory activity of Tivantinib against the MET kinase and its anti-proliferative effects on

different cancer cell lines are summarized in the table below.
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Parameter Target/Cell Line Value Reference

Ki
Recombinant human

c-MET
~355 nM [6]

IC50

HGF-induced c-MET

phosphorylation

(HT29, MKN-45,

MDA-MB-231, NCI-

H441)

100 - 300 nM [6]

IC50

Cell Proliferation

(SNU620 - Gastric

Cancer)

Not specified [7]

IC50

Cell Proliferation

(MKN28 - Gastric

Cancer)

Not specified [7]

IC50

Cell Proliferation

(AGS - Gastric

Cancer)

Not specified [7]

IC50
Cell Proliferation (Kato

III - Gastric Cancer)
Not specified [7]

IC50

Cell Proliferation

(HuCC-T1 -

Cholangiocarcinoma)

127.8 nM [8]

IC50

Cell Proliferation

(TFK-1 -

Cholangiocarcinoma)

200.2 nM [8]

IC50

Cell Proliferation (EGI-

1 -

Cholangiocarcinoma)

151.5 nM [8]

IC50

Cell Proliferation

(EBC1 - NSCLC,

MET-addicted)

Similar to non-

addicted cells
[2]
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IC50

Cell Proliferation

(MKN45 - Gastric,

MET-addicted)

Similar to non-

addicted cells
[2]

IC50

Cell Proliferation

(SNU638 - Gastric,

MET-addicted)

Similar to non-

addicted cells
[2]

IC50

Cell Proliferation

(A549 - NSCLC, non-

MET-addicted)

Similar to addicted

cells
[2]

IC50

Cell Proliferation (NCI-

H460 - NSCLC, non-

MET-addicted)

Similar to addicted

cells
[2]

IC50

Cell Proliferation

(HCC827 - NSCLC,

non-MET-addicted)

Similar to addicted

cells
[2]

2.2. Experimental Protocols

2.2.1. In Vitro c-MET Kinase Assay

A filtermat-based assay using recombinant human c-MET was employed to determine the

inhibitory constant (Ki) of Tivantinib. The assay measures the incorporation of radiolabeled

phosphate from [γ-³²P]ATP into a substrate peptide. Kinetic analyses were performed to

determine the mode of inhibition and calculate the Ki value.
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Caption: Workflow for in vitro c-MET kinase assay.
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2.2.2. Cell Proliferation Assay

Cell viability and proliferation were assessed using standard colorimetric or fluorometric assays

such as MTS or CellTiter-Glo. Cells were seeded in 96-well plates and treated with varying

concentrations of Tivantinib for a specified duration (e.g., 72 hours). The absorbance or

luminescence, which correlates with the number of viable cells, was measured to determine the

IC50 values.

2.2.3. Western Blot Analysis for c-MET Phosphorylation

Cancer cells were treated with Tivantinib for a defined period (e.g., 4 hours), in some cases

following stimulation with Hepatocyte Growth Factor (HGF).[9] Cell lysates were then subjected

to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for

phosphorylated MET (p-MET) and total MET.[7][9][10] A secondary antibody conjugated to a

detection enzyme was used for visualization.

2.2.4. Tubulin Polymerization Assay

A fluorescence-based tubulin polymerization assay kit was used to assess the direct effect of

Tivantinib on microtubule assembly.[5] Purified tubulin was incubated with Tivantinib, and the

change in fluorescence, which is proportional to the amount of polymerized microtubules, was

monitored over time.[5][11]

2.2.5. Cell Cycle Analysis

Cells treated with Tivantinib were fixed, permeabilized, and stained with a DNA-intercalating

dye such as propidium iodide (PI).[5][12] The DNA content of individual cells was then analyzed

by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1,

S, and G2/M).[5][12][13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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